6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Description
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Antimicrobial Activity
A series of novel pyridine and fused pyridine derivatives, including the subject compound, have been synthesized and subjected to in silico molecular docking screenings. These compounds displayed moderate to good binding energies on the target protein, GlcN-6-P synthase. They also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).
Heterocyclic Synthesis for Polyfunctional Substitutes
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the compound , have been used to create pyran, pyridine, and pyridazine derivatives. This work illustrates the compound's potential in the versatile field of heterocyclic synthesis (Mohareb et al., 2004).
Derivative Synthesis in Pharmaceutical Research
Research on derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and 2,6-diamino-2,3,4,6-tetradeoxy-DL-threo-hexose, closely related to the subject compound, has shown potential for applications in pharmaceutical chemistry (Brimacombe et al., 1974).
Anticancer Properties
A study on the synthesis of pyridine and fused pyridine derivatives revealed that compounds similar to the subject molecule possess anticancer properties. This suggests a potential application in developing novel cancer therapeutics (Elewa et al., 2021).
Properties
IUPAC Name |
6-methyl-4-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-6-14(8-16(19)20-11)21-13-2-4-17(9-13)15(18)7-12-3-5-22-10-12/h3,5-6,8,10,13H,2,4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLCTLYXUCLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.